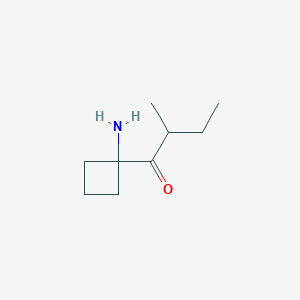
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” is a synthetic organic compound that features both an imidazole ring and a methoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or coupling reactions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the imidazole ring or the carboxyl group.
Substitution: Both the imidazole and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities or as potential drug candidates.
Medicine
In medicine, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mechanism of Action
The mechanism of action for compounds like “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” would depend on their specific biological targets. Typically, the imidazole ring might interact with enzyme active sites, while the methoxyphenyl group could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic heterocycle.
Methoxybenzoic Acid: A compound with a methoxyphenyl group and a carboxylic acid.
Uniqueness
The uniqueness of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” lies in its combination of structural features, which could confer unique biological activities or chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-15(17-10(2)16-9)13(8-14(18)19)11-4-6-12(20-3)7-5-11/h4-7,13H,8H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
FLXIRUSXLXVKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)C(CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


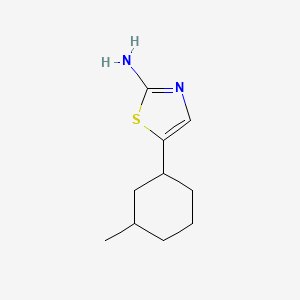



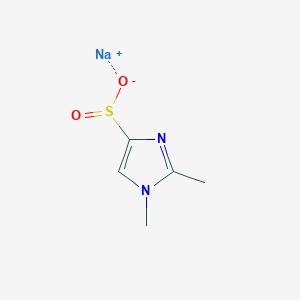

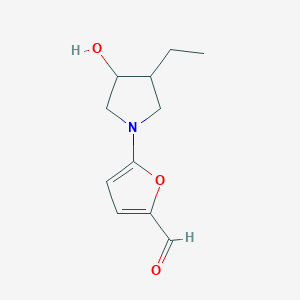
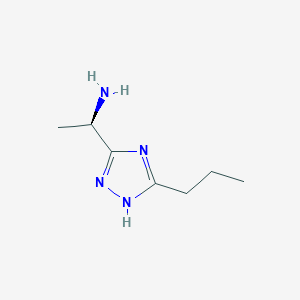
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
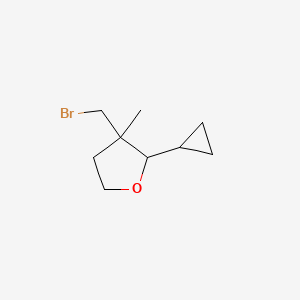
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)

